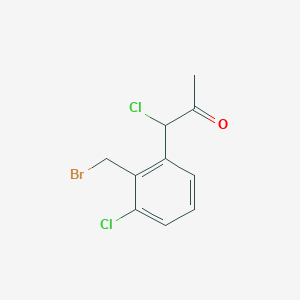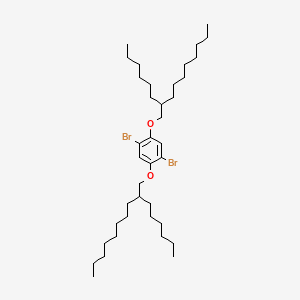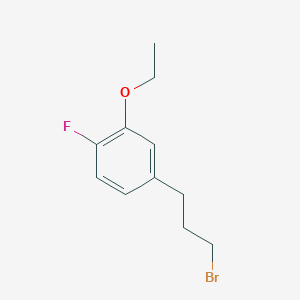
1-(3-Bromopropyl)-3-ethoxy-4-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-3-ethoxy-4-fluorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromopropyl group, an ethoxy group, and a fluorine atom attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-ethoxy-4-fluorobenzene typically involves the bromination of a suitable precursor, such as 3-ethoxy-4-fluorobenzene, followed by the introduction of the bromopropyl group. One common method is the reaction of 3-ethoxy-4-fluorobenzene with 1,3-dibromopropane in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve the overall yield. Additionally, solvent-free conditions can be employed to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions
1-(3-Bromopropyl)-3-ethoxy-4-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 3-ethoxy-4-fluorobenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 3-ethoxy-4-fluorobenzene.
科学研究应用
1-(3-Bromopropyl)-3-ethoxy-4-fluorobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the fabrication of advanced materials, such as polymers and liquid crystals.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-3-ethoxy-4-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ethoxy and fluorine groups contribute to the compound’s overall lipophilicity and ability to penetrate biological membranes, enhancing its bioavailability and efficacy.
相似化合物的比较
Similar Compounds
1-(3-Bromopropyl)-4-fluorobenzene: Lacks the ethoxy group, resulting in different reactivity and applications.
1-(3-Bromopropyl)-3-methoxy-4-fluorobenzene: Contains a methoxy group instead of an ethoxy group, leading to variations in chemical properties and biological activity.
1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene:
Uniqueness
1-(3-Bromopropyl)-3-ethoxy-4-fluorobenzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromopropyl group allows for versatile nucleophilic substitution reactions, while the ethoxy and fluorine groups enhance its lipophilicity and potential for biological interactions.
属性
分子式 |
C11H14BrFO |
|---|---|
分子量 |
261.13 g/mol |
IUPAC 名称 |
4-(3-bromopropyl)-2-ethoxy-1-fluorobenzene |
InChI |
InChI=1S/C11H14BrFO/c1-2-14-11-8-9(4-3-7-12)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3 |
InChI 键 |
LFZVLUBLNPWNDL-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)CCCBr)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl)-2,2,2-trifluoroethanone](/img/structure/B14073963.png)
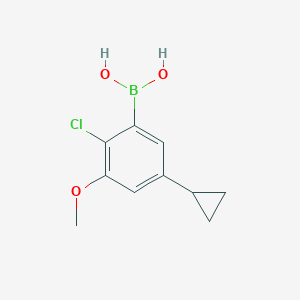
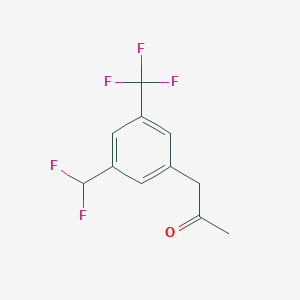
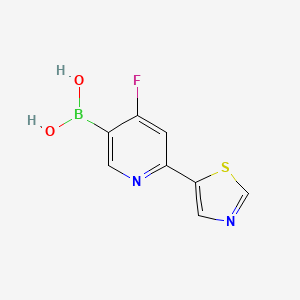
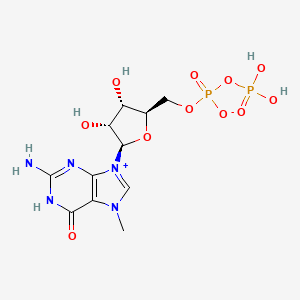
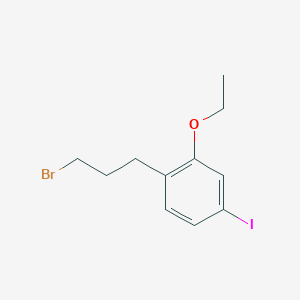
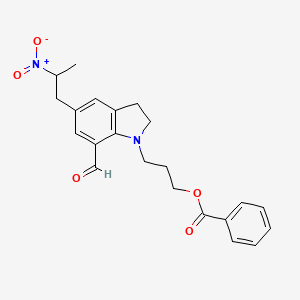
![N-Pentyl-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14074010.png)
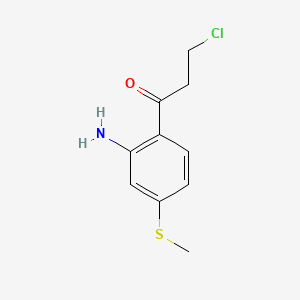
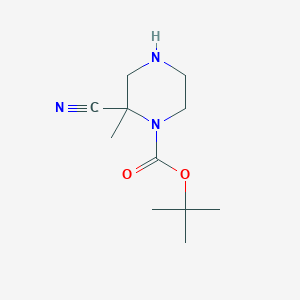
![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,3-difluorobenzene](/img/structure/B14074027.png)
